N-(5-chloro-2-methoxyphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea
Overview
Description
N-(5-chloro-2-methoxyphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea is a useful research compound. Its molecular formula is C19H20ClN3O3 and its molecular weight is 373.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.1193192 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Urea Derivatives in Plant Biology
Cytokinin-like Activity and Root Formation Enhancement
Urea derivatives have been identified as positive regulators of cell division and differentiation in plants. Some synthetic compounds, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), exhibit cytokinin-like activity that often exceeds that of adenine compounds. Recent studies have also uncovered new urea cytokinins and derivatives that specifically enhance adventitious root formation. These insights suggest a potential application in in vitro plant morphogenesis and agriculture to improve plant growth and productivity (Ricci & Bertoletti, 2009).
Urea Derivatives in Material Science
Thermal Latent Initiators for Polymerization
Research into N-aryl-N′-pyridyl ureas has demonstrated their use as thermal latent initiators for the ring-opening polymerization of epoxides. The ability to control the polymerization process through the electron-withdrawing nature of substituents on the aromatic ring of ureas opens up avenues for developing advanced polymer materials with tailored properties (Makiuchi, Sudo, & Endo, 2015).
Urea Derivatives in Environmental Science
Degradation of Antimicrobials
The electro-Fenton systems have been employed to degrade antimicrobials like triclosan and triclocarban, which are structured similarly to the target compound. These systems use urea derivatives in undivided electrolytic cells, showcasing their role in the environmental detoxification process. This application is crucial for reducing the impact of harmful antimicrobials on ecosystems (Sirés et al., 2007).
Urea Derivatives in Chemistry
Crystal Structure and Molecular Interactions
Studies on the crystal structures of urea derivatives provide insights into their molecular interactions, which is essential for designing compounds with specific physical and chemical properties. For example, the analysis of metobromuron's crystal structure reveals how N—H⋯O and C—H⋯O hydrogen bonds and weak C—H⋯π interactions contribute to its stability and reactivity (Kang et al., 2015).
Urea Derivatives in Nonlinear Optical Materials
Nonlinear Optical Parameters
Bis-chalcone derivatives of ureas have been reported to demonstrate significant second harmonic generation (SHG) efficiency and nonlinear optical properties. These findings suggest their potential application in optical devices and materials, highlighting the versatility of urea derivatives in the field of photonic engineering (Shettigar et al., 2006).
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[4-(pyrrolidine-1-carbonyl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-26-17-9-6-14(20)12-16(17)22-19(25)21-15-7-4-13(5-8-15)18(24)23-10-2-3-11-23/h4-9,12H,2-3,10-11H2,1H3,(H2,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIMWEBZYWKPQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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